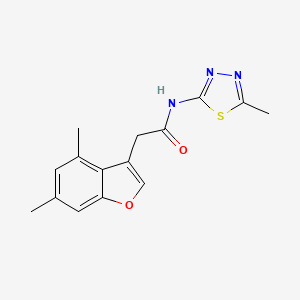

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound features a benzofuran core substituted with methyl groups at positions 4 and 6, linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl moiety.

Properties

Molecular Formula |

C15H15N3O2S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H15N3O2S/c1-8-4-9(2)14-11(7-20-12(14)5-8)6-13(19)16-15-18-17-10(3)21-15/h4-5,7H,6H2,1-3H3,(H,16,18,19) |

InChI Key |

UXYGQOSJWAWJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the desired positions.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.

Coupling Reaction: The final step involves coupling the benzofuran and thiadiazole moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the acetamide or thiadiazole moieties using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include derivatives of 1,3,4-thiadiazol-2-yl acetamides with variations in substituents on both the aromatic and heterocyclic components:

Key Observations :

- Substituent Impact on Melting Points : Chlorophenyl derivatives (e.g., 3d) exhibit higher melting points (212–216°C) compared to alkyl/alkoxy-substituted analogs (e.g., 5e: 132–134°C), likely due to stronger intermolecular forces from electron-withdrawing groups .

- Synthetic Efficiency : Benzylthio-substituted compounds (e.g., 5h: 88% yield) demonstrate higher yields than ethylthio derivatives (5g: 78%), suggesting steric or electronic favorability in coupling reactions .

Spectroscopic and Electronic Properties

- NMR Trends: Methyl groups on benzofuran (target compound) would likely resonate near δ 2.3–2.6 (analogous to dimethylphenoxy derivatives in 5e–5j). Acetamide -CH2- protons typically appear as singlets around δ 3.8–4.0, as seen in 3d (δ 3.86) .

- IR Signatures : Strong C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3147 cm⁻¹) are consistent across acetamide-thiadiazole hybrids .

Structural Complexity and Drug Likeness

- Benzofuran vs. Phenoxy: The target’s benzofuran core may enhance metabolic stability compared to simpler phenoxy groups (e.g., 5k–5m), which are prone to oxidative degradation .

Biological Activity

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 284.31 g/mol. The structure features a benzofuran moiety linked to a thiadiazole ring, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | Store according to label |

Antiviral Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit promising antiviral properties. For instance, derivatives similar to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown efficacy against various RNA viruses, including dengue and West Nile viruses. The mechanism often involves inhibition of viral replication pathways.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been documented extensively. In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The disk diffusion method has been employed to evaluate their efficacy, revealing significant zones of inhibition at varying concentrations.

Antitumor Activity

Preliminary investigations into the antitumor effects of this compound suggest it may possess cytotoxic properties against several cancer cell lines. For example, compounds with structural similarities have shown selective activity against human tumor cells in various assays. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance potency.

Study 1: Antiviral Efficacy

A study focused on the antiviral activity of similar thiadiazole derivatives found that certain compounds exhibited EC50 values in the low micromolar range against dengue virus. These results highlight the potential of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a candidate for further development in antiviral therapies .

Study 2: Antimicrobial Properties

In another investigation assessing antimicrobial efficacy, a series of thiadiazole compounds were tested against E. coli, S. aureus, and C. albicans. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antimicrobial activity compared to standard antibiotics .

Study 3: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines using MTT assays. Results showed that some derivatives had IC50 values significantly lower than those of established chemotherapeutic agents, suggesting a strong potential for development as anticancer drugs .

Q & A

Q. What are the standard synthetic routes for this compound, and how is its purity ensured?

The synthesis typically involves multi-step pathways starting with coupling reactions between benzofuran and thiadiazole precursors. For example, chloroacetyl chloride is reacted with amino-thiadiazole derivatives under reflux in triethylamine, followed by purification via recrystallization (e.g., pet-ether or ethanol-DMF mixtures) . Purity is confirmed using thin-layer chromatography (TLC) to monitor reaction completion and analytical techniques like NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying proton and carbon environments, particularly the acetamide linkage and substituents on the benzofuran and thiadiazole moieties. Mass spectrometry (MS) provides molecular weight confirmation, while Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches . High-resolution MS or X-ray crystallography may resolve ambiguities in complex stereochemistry .

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity, researchers must wear protective gear (gloves, goggles, lab coats) and work in fume hoods. Avoid skin contact and inhalation; waste should be segregated and disposed via certified biohazard services. Reactions involving volatile intermediates (e.g., chloroacetyl chloride) require glove-box containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

Key variables include solvent polarity (e.g., dichloromethane for solubility), temperature control (reflux vs. microwave-assisted heating), and catalyst selection. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search) can predict optimal conditions, reducing trial-and-error experimentation. Real-time monitoring via TLC or in-situ NMR accelerates parameter tuning .

Q. What methodologies are effective for evaluating the compound’s biological activity?

Structure-activity relationship (SAR) studies are critical. For antimicrobial screening, use standardized assays like broth microdilution (MIC determination against Staphylococcus aureus). For cytotoxicity, employ MTT assays on cancer cell lines. Molecular docking can predict interactions with targets like bacterial enzymes or tumor suppressors .

Q. How can contradictions in biological activity data be resolved?

Contradictions may arise from assay variability or impurity interference. Validate results via orthogonal methods: e.g., combine in vitro enzyme inhibition assays with in vivo models. Reproduce experiments under controlled conditions (pH, temperature) and use high-purity batches. Computational validation (e.g., molecular dynamics simulations) can clarify mechanistic inconsistencies .

Q. What computational strategies enhance reaction design for novel derivatives?

Quantum mechanical calculations (DFT) model transition states and regioselectivity. Machine learning algorithms trained on reaction databases can predict feasible synthetic pathways. Tools like PubChem’s cheminformatics data aid in designing analogs with modified substituents (e.g., methyl to cyclopropyl groups) .

Q. What strategies improve regioselective modifications of the benzofuran-thiadiazole core?

Protecting group strategies (e.g., acetyl for thiadiazole NH) direct functionalization to specific sites. Microwave-assisted synthesis enhances regiocontrol in heterocyclic coupling. Substituent effects (e.g., electron-withdrawing groups on benzofuran) can be leveraged to guide electrophilic aromatic substitution .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term storage for hygroscopic batches. Degradation products can be identified via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.